Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a fluorine atom at the 5-position and an ethyl ester group at the 3-position. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoronicotinic acid with hydrazine to form the pyrazole ring, followed by esterification with ethanol to introduce the ethyl ester group . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and esterification processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolopyridine oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the pyrazolopyridine core provides structural stability. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
- Ethyl 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Ethyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity compared to its halogenated counterparts .
Biological Activity
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H8FN3O2
- Molar Mass : 209.18 g/mol
- Density : 1.423±0.06 g/cm³ (predicted)
- Boiling Point : 372.3±37.0 °C (predicted)
- pKa : 6.75±0.40 (predicted) .
This compound has been studied for its role as an inhibitor of various biological pathways:
- Inhibition of Protein Kinases : This compound has shown potential as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM, respectively. These kinases are crucial in regulating the cell cycle and transcription .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit antiproliferative effects against various cancer cell lines, including HeLa and HCT116. The mechanism involves cell cycle arrest at the G2/M phase, which is linked to the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins like Bax .
- Anti-inflammatory Effects : Some studies indicate that pyrazolo derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to stimuli like lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various tumor cell lines using an MTT assay. The results indicated significant inhibition of cell proliferation with IC50 values ranging from low micromolar to nanomolar concentrations depending on the specific cell line tested.
Cell Line | IC50 (µM) |
---|---|
HeLa | 0.32 |
HCT116 | 0.28 |
A375 | 0.45 |
This data highlights its potential as an effective anticancer agent .
Case Study 2: Anti-inflammatory Activity
In a separate investigation, the compound was tested for its ability to inhibit LPS-induced TNF-alpha release in murine models. The results showed a remarkable reduction in TNF-alpha levels, indicating strong anti-inflammatory properties.
Treatment Concentration (mM) | TNF-alpha Inhibition (%) |
---|---|
1 | 45 |
10 | 75 |
100 | 97 |
These findings suggest that this compound could be beneficial in managing inflammatory conditions .
Properties
Molecular Formula |
C9H8FN3O2 |
---|---|
Molecular Weight |
209.18 g/mol |
IUPAC Name |
ethyl 5-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8FN3O2/c1-2-15-9(14)7-6-3-5(10)4-11-8(6)13-12-7/h3-4H,2H2,1H3,(H,11,12,13) |
InChI Key |
BEQBOAPFYYXWFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=NC2=NN1)F |
Origin of Product |
United States |
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